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molecular formula C16H26O B8279188 2-Benzyl-1-nonanol

2-Benzyl-1-nonanol

Cat. No. B8279188
M. Wt: 234.38 g/mol
InChI Key: CXWCLDITKQALFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04517128

Procedure details

The acohol was prepared by hydrogenation of α-heptylcinnamaldehyde exactly as in Example 1.α-Heptylcinnamaldehyde was pepared as follows: To a mixture of 53.8g (0.50 mole) benzaldehyde 50ml ethanol and 25 ml 10% NaOH at reflux were added 56.8 g (0.40 mole) nonanal dropwise over 20 min. Halfway through the addition of nonanal an additional 25 ml 10% NaOH were added. After two hours at reflux the mixture was cooled, diluted with 100 ml 30°-60° petroleum ether, washed once with 50 ml 5% HCl, once with saturated NaCl brine, filtered through 4A molecular sieves, stripped and fractionally distilled, bp 135°-150°/0.15 mm, to give 56.6 g (61%) whose IR showed aromatic CH stretch from 3000-3100 cm -1, aldehyde CH at 2705 cm-1, and an aldehyde C=O at 1706 cm-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
1.α-Heptylcinnamaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
56.8 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
25 mL
Type
reactant
Reaction Step Six
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8](=[CH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH:9]=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].C(=O)C1C=CC=CC=1.[OH-].[Na+].C(=O)CCCCCCCC>>[CH2:11]([CH:8]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7])[CH2:9][OH:10])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCC)C(C=O)=CC1=CC=CC=C1
Step Two
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
1.α-Heptylcinnamaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
56.8 g
Type
reactant
Smiles
C(CCCCCCCC)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCC)=O
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
After two hours at reflux the mixture
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
WASH
Type
WASH
Details
washed once with 50 ml 5% HCl, once with saturated NaCl brine
FILTRATION
Type
FILTRATION
Details
filtered through 4A molecular sieves
DISTILLATION
Type
DISTILLATION
Details
fractionally distilled
CUSTOM
Type
CUSTOM
Details
bp 135°-150°/0.15 mm, to give 56.6 g (61%) whose IR

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)C(CO)CCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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